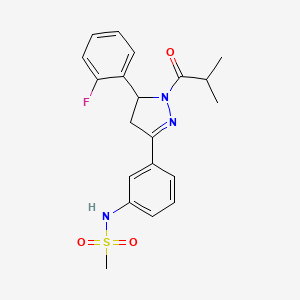

N-(3-(5-(2-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(3-(5-(2-Fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazole-derived compound featuring a 4,5-dihydropyrazole core substituted with a 2-fluorophenyl group at position 5, an isobutyryl moiety at position 1, and a methanesulfonamide group attached to the para position of the phenyl ring at position 2. This structure combines electron-withdrawing (fluorophenyl, sulfonamide) and hydrophobic (isobutyryl) substituents, which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[3-[3-(2-fluorophenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O3S/c1-13(2)20(25)24-19(16-9-4-5-10-17(16)21)12-18(22-24)14-7-6-8-15(11-14)23-28(3,26)27/h4-11,13,19,23H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZKCVOSBMVBGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(5-(2-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesizes available research findings, and presents relevant data tables and case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group and a pyrazole moiety, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 429.5 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C22H27N3O4S |

| Molecular Weight | 429.5 g/mol |

| CAS Number | 923227-69-4 |

Anti-inflammatory Activity

Research indicates that compounds containing pyrazole structures can exhibit anti-inflammatory effects. This activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Although direct evidence for this specific compound is lacking, its structural analogs have shown promise in reducing inflammation in preclinical models.

Potential Anticancer Applications

The unique structure of N-(3-(5-(2-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suggests potential anticancer activity. Compounds with similar configurations have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.

Case Studies and Research Findings

While specific case studies focused solely on this compound are scarce, research into related sulfonamide-pyrazole derivatives provides insights into potential biological activities:

- Antimicrobial Efficacy : A study demonstrated that certain pyrazole derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting that modifications to the pyrazole structure can enhance efficacy.

- Anti-inflammatory Effects : In vitro studies indicated that pyrazole-based compounds effectively reduced the production of inflammatory mediators in macrophage cultures, highlighting their potential as anti-inflammatory agents.

- Anticancer Activity : Research on structurally similar compounds revealed their ability to inhibit cancer cell proliferation and induce apoptosis through mitochondrial pathways, which could be relevant for N-(3-(5-(2-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide as well.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared to three analogs (Table 1) with variations in substituents on the phenyl ring and the acyl/sulfonyl groups. Structural differences influence solubility, metabolic stability, and target affinity.

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural similarity to listed analogs.

Key Findings:

Electron Effects: The 2-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects, enhancing dipole interactions compared to the electron-donating 4-(dimethylamino)phenyl group in Analog 2. This may improve binding to polar enzyme active sites .

Acyl/Sulfonyl Modifications :

- The isobutyryl group in the target compound and Analog 1 provides steric bulk, which may hinder metabolic degradation compared to the smaller methylsulfonyl group in Analog 2. However, methylsulfonyl enhances hydrogen-bonding capacity, as seen in Analog 2’s higher molar mass and polarity .

- Analog 3’s phenylcarbothioamide group introduces sulfur-based resonance effects, which could alter redox stability compared to the sulfonamide group in the target compound .

Crystallographic Data: Analog 1 and the target compound likely adopt similar dihedral angles between the pyrazole and phenyl rings due to shared substitution patterns. This is inferred from the use of SHELX and WinGX/ORTEP for structural validation in related studies . Analog 2’s 4-(dimethylamino)phenyl group may induce planarity deviations, as dimethylamino substituents are known to disrupt coplanarity in aromatic systems .

Research Implications and Limitations

- Pharmacokinetics : The target compound’s fluorophenyl and sulfonamide groups suggest improved metabolic stability over Analog 3’s carbothioamide, which is prone to oxidation .

- Synthetic Challenges : Introducing fluorine at the ortho position (as in the target compound) requires precise regiocontrol compared to para-substituted analogs like Analog 3 .

- Data Gaps : Biological activity data (e.g., IC₅₀ values) are absent in the provided evidence, limiting functional comparisons. Further studies should focus on assay-based profiling to correlate structural features with efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.